4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride
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Overview
Description
4-Azido-2-azabicyclo[211]hexane;hydrochloride is a chemical compound with the molecular formula C5H9ClN4 It is a bicyclic compound containing an azido group and a hydrochloride salt
Preparation Methods
The preparation of 4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride involves a multistep synthetic route. One of the key synthetic steps includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the batchwise, multigram preparation of the compound, delivering significant quantities of material . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles when reacted with alkynes under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and alkynes for cycloaddition reactions. Major products formed from these reactions include amines, substituted derivatives, and triazoles.
Scientific Research Applications
4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to form stable triazole linkages, useful in labeling and tracking biomolecules.
Industry: It can be used in the synthesis of specialty chemicals and materials, leveraging its unique reactivity and structural properties.
Mechanism of Action
The mechanism of action of 4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride involves its reactivity due to the presence of the azido group. The azido group can participate in various chemical reactions, such as cycloaddition and reduction, leading to the formation of new compounds. These reactions can target specific molecular pathways and structures, making the compound useful in various applications.
Comparison with Similar Compounds
4-Azido-2-azabicyclo[2.1.1]hexane;hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane;hydrochloride: Lacks the azido group, making it less reactive in certain types of chemical reactions.
4-Azido-2-azabicyclo[2.2.1]heptane;hydrochloride: Contains a larger bicyclic ring system, which may affect its reactivity and applications.
4-Azido-2-azabicyclo[3.1.1]octane;hydrochloride:
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the azido group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
4-azido-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-9-8-5-1-4(2-5)7-3-5;/h4,7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHUEUKOWCCWCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)N=[N+]=[N-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2408957-64-0 |
Source
|
Record name | 4-azido-2-azabicyclo[2.1.1]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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